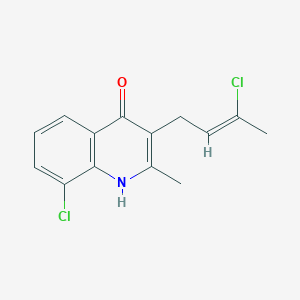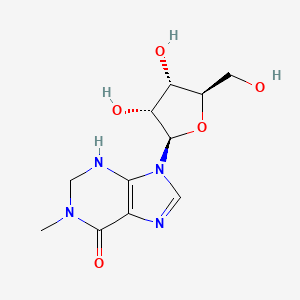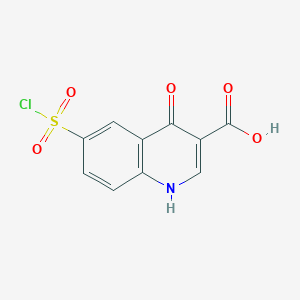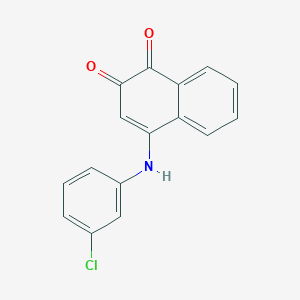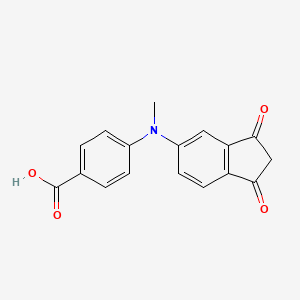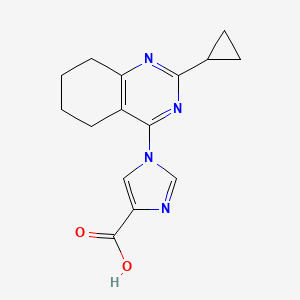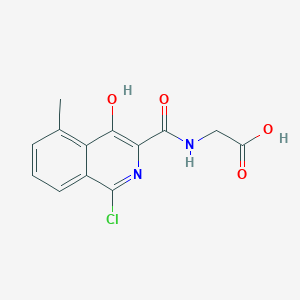
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chloro group, a hydroxy group, and a carboxamido group attached to the isoquinoline ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-hydroxy-5-methylisoquinoline with chloroacetic acid in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the carboxamido group, followed by the addition of the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize side reactions. The product is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(1-Chloro-4-oxo-5-methylisoquinoline-3-carboxamido)acetic acid.
Reduction: Formation of 2-(4-Hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid can be compared with other similar compounds, such as:
2-(1-Chloro-4-hydroxyisoquinoline-3-carboxamido)acetic acid: Lacks the methyl group at the 5-position.
2-(1-Chloro-5-methylisoquinoline-3-carboxamido)acetic acid: Lacks the hydroxy group at the 4-position.
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)propionic acid: Contains a propionic acid moiety instead of an acetic acid moiety.
Propiedades
Fórmula molecular |
C13H11ClN2O4 |
|---|---|
Peso molecular |
294.69 g/mol |
Nombre IUPAC |
2-[(1-chloro-4-hydroxy-5-methylisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H11ClN2O4/c1-6-3-2-4-7-9(6)11(19)10(16-12(7)14)13(20)15-5-8(17)18/h2-4,19H,5H2,1H3,(H,15,20)(H,17,18) |
Clave InChI |
CJOMJHDOQCDEGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=NC(=C2O)C(=O)NCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


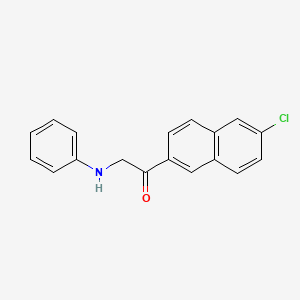

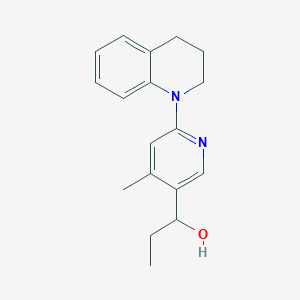
![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine](/img/structure/B15063446.png)
